molecular formula C9H6N2O3 B12427674 Nitroxoline-D4

Nitroxoline-D4

Cat. No.: B12427674
M. Wt: 194.18 g/mol
InChI Key: RJIWZDNTCBHXAL-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroxoline-D4, also known as 8-Hydroxy-5-nitroquinoline-D4, is a deuterium-labeled derivative of Nitroxoline. Nitroxoline itself is a hydroxyquinoline antibiotic that has been used for decades, primarily in the treatment of urinary tract infections. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing valuable insights into its behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitroxoline-D4 involves the nitration of 8-hydroxyquinoline to produce 5-nitroso-8-hydroxyquinoline, which is then oxidized to form Nitroxoline. The deuterium labeling is introduced during the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods: The industrial production of Nitroxoline follows a similar route, with the nitration and oxidation steps being scaled up for large-scale production. The use of deuterium in the synthesis requires specialized equipment and conditions to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Nitroxoline-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Nitroxoline, which can be used for further research and development .

Scientific Research Applications

Nitroxoline-D4 has a wide range of scientific research applications, including:

Mechanism of Action

Nitroxoline-D4 exerts its effects primarily through metal ion chelation. It binds to metal ions such as iron and zinc, disrupting the metal homeostasis in bacterial cells. This leads to the inhibition of essential bacterial enzymes and processes, ultimately resulting in bacterial cell death. Additionally, Nitroxoline has been shown to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, providing potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: Nitroxoline-D4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and development, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D

InChI Key

RJIWZDNTCBHXAL-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.